2-(15N)azanylpentanedioic acid
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Overview
Description
L-glutamic-15N acid is a stable isotope-labeled version of L-glutamic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing. The molecular formula of L-glutamic-15N acid is HO2C(CH2)2CH(15NH2)CO2H, and it has a molecular weight of 148.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-glutamic-15N acid can be synthesized through various methods. One common approach involves the incorporation of nitrogen-15 into the amino group of L-glutamic acid. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis process. The reaction typically involves the following steps:
Starting Material: L-glutamic acid
Reagent: Nitrogen-15 labeled ammonia
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the incorporation of nitrogen-15 into the amino group.
Industrial Production Methods
Industrial production of L-glutamic-15N acid involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as crystallization or chromatography. The final product is typically available in powder form with high isotopic purity (e.g., 98% nitrogen-15) .
Chemical Reactions Analysis
Types of Reactions
L-glutamic-15N acid undergoes various chemical reactions, including:
Oxidation: L-glutamic-15N acid can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form L-glutamate.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: α-ketoglutarate
Reduction: L-glutamate
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
L-glutamic-15N acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in research on neurotransmitter function and brain metabolism.
Industry: Applied in the development of new pharmaceuticals and in the study of enzyme mechanisms
Mechanism of Action
L-glutamic-15N acid acts as an excitatory neurotransmitter by activating glutamate receptors, including ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors. The activation of these receptors leads to the release of neurotransmitters such as dopamine from dopaminergic terminals. The compound cannot cross the blood-brain barrier in significant quantities and is instead converted into L-glutamine, which is used by the brain for fuel and protein synthesis .
Comparison with Similar Compounds
L-glutamic-15N acid is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-glutamic acid: The non-labeled version, commonly found in proteins and used as a neurotransmitter.
L-glutamic-5-14C acid: Another labeled version, but with carbon-14 instead of nitrogen-15.
D-glutamic acid: The D-isomer of glutamic acid, which has different biological properties.
L-glutamic-15N acid stands out due to its specific use in NMR spectroscopy and metabolic tracing, providing valuable insights into molecular and metabolic processes.
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-(15N)azanylpentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i6+1 |
InChI Key |
WHUUTDBJXJRKMK-PTQBSOBMSA-N |
Isomeric SMILES |
C(CC(=O)O)C(C(=O)O)[15NH2] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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